molecular formula C21H17ClN4O2S B6480090 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940993-52-2

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6480090
CAS No.: 940993-52-2
M. Wt: 424.9 g/mol
InChI Key: ZYMRJYOYTITFSY-BQYQJAHWSA-N
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Description

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile is a chemical compound supplied for research and development purposes. It is provided with a minimum purity of 90% and is readily available for purchase in quantities ranging from 3mg to 75mg . The compound is characterized by the molecular formula C 21 H 17 ClN 4 O 2 S and a molecular weight of 424.90 g/mol . It is registered under CAS Number 940993-52-2 and has several synonyms, including VU0609900-1 and AKOS001558398 . This substance is part of a class of oxazole-carbonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery for their potential as scaffolds in the development of novel bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c22-17-6-2-1-5-16(17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)8-7-15-4-3-13-29-15/h1-8,13H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMRJYOYTITFSY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 940993-52-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a chlorobenzoyl group, and an oxazole ring, contributing to its unique biological activity. The molecular formula is C21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S with a molecular weight of 424.9 g/mol .

PropertyValue
Molecular FormulaC₁₁H₁₇ClN₄O₂S
Molecular Weight424.9 g/mol
CAS Number940993-52-2

Anticancer Properties

Recent studies have indicated that thiophene derivatives, including those similar to the compound , exhibit significant cytotoxicity against various cancer cell lines. The mechanisms attributed to their anticancer effects include:

  • Induction of Apoptosis : Thiophene derivatives have been shown to induce programmed cell death in cancer cells by affecting the mitochondrial pathway.
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, thus inhibiting cancer cell proliferation .

A notable study demonstrated that derivatives containing the oxazole ring effectively inhibited tumor growth in vitro and in vivo by targeting key signaling pathways involved in cancer progression .

The proposed mechanism of action for this compound includes:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in DNA replication and repair.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, modulating cellular responses .

In Vitro Studies

In vitro studies have shown promising results regarding the compound's ability to inhibit the growth of several cancer cell lines. For instance:

  • Leukemia Cells : The compound demonstrated significant cytotoxic effects on leukemia cell lines, leading to increased apoptosis rates.

In Vivo Studies

Animal model studies further supported these findings:

  • Tumor Xenograft Models : Administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or linker groups.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS if available) Molecular Formula Molecular Weight Key Substituents Heterocycle Core Notable Properties
Target Compound C23H19ClN4O2S ~450.6 2-Chlorobenzoyl, thiophen-2-yl ethenyl 1,3-Oxazole High electronegativity (Cl, CN)
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile C24H22N4O2 422.5 2-Methylbenzoyl, phenylethenyl 1,3-Oxazole Increased hydrophobicity (methyl, phenyl)
5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile C19H15ClFN5S 415.9 4-Fluorophenyl piperazine, 3-chlorothiophene Pyrrole Halogen-rich (F, Cl), planar structure
D465-0269 (ChemDiv) C23H22N4O4S 450.5 Thiophene-2-carbonyl piperazine, 3,4-dimethoxyphenylethenyl 1,3-Oxazole Enhanced π-stacking (dimethoxy)
2-[(E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile C25H24N4O3 428.5 3-Methylbenzoyl, 3-methoxyphenylethenyl 1,3-Oxazole Balanced lipophilicity (methoxy, methyl)

Analysis of Substituent Effects

Piperazine Modifications
  • 2-Chlorobenzoyl (Target Compound) : The electron-withdrawing chloro group may enhance binding via halogen bonds or polar interactions compared to methyl () or thiophene-2-carbonyl () substituents .
  • 4-Fluorophenyl () : Introduces fluorine’s metabolic stability but reduces steric bulk compared to benzoyl derivatives .
Ethenyl Linker and Aromatic Groups
  • Thiophen-2-yl (Target Compound) : The sulfur atom in thiophene enhances π-π stacking and polarizability compared to phenyl () or dimethoxyphenyl () .
Heterocycle Core
  • Oxazole vs.

Hypothesized Pharmacological Implications

  • Compound : The 3,4-dimethoxyphenyl group may improve DNA binding, akin to the oxadiazole in .
  • Compound : The pyrrole core and fluorine substituent could favor CNS penetration but may limit metabolic stability .

Preparation Methods

Cyclization via Amidoxime Intermediates

The oxazole ring can be constructed using amidoxime precursors, as demonstrated in the synthesis of 1,2,4-oxadiazoles. A modified approach involves:

  • Formation of amidoxime : Reacting a nitrile precursor (e.g., malononitrile derivative) with hydroxylamine hydrochloride in ethanol under reflux.

  • Cyclodehydration : Treating the amidoxime with acyl chlorides or carboxylic acids in the presence of coupling agents like EDC/HOAt, followed by thermal cyclization.

Example Protocol :
A nitrile derivative (3 mmol) is combined with hydroxylamine hydrochloride (3.6 mmol) and sodium acetate (4.5 mmol) in ethanol, refluxed for 15 minutes, and purified via flash chromatography (SiO₂, ethyl acetate/hexane). The resulting amidoxime is acylated with a carboxylic acid using EDC/HOAt, then cyclized at 100°C for 3 hours to yield the oxazole.

Key Data :

StepReagents/ConditionsYieldSource
Amidoxime FormationNH₂OH·HCl, NaOAc, EtOH, reflux95%
CyclodehydrationEDC, HOAt, TEA, 100°C66%

Vilsmeier-Haack Formylation and Cycloaddition

An alternative route employs the Vilsmeier-Haack reaction to introduce a formyl group, followed by intramolecular nitrile oxide cycloaddition (INOC):

  • Formylation : Treating a pyrazole derivative with POCl₃/DMF at 70°C to generate a carbaldehyde.

  • Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride.

  • INOC Reaction : Oxime chlorination with NaOCl and cycloaddition to form the oxazole.

Advantages : High regioselectivity and compatibility with electron-deficient nitriles.

StepReagents/ConditionsYieldSource
SubstitutionPiperazine, DMF, 70°C88%
Acylation2-Cl-Benzoyl chloride, TEA, DCM92%

Installation of the (E)-2-(Thiophen-2-yl)ethenyl Group

Heck Cross-Coupling

The stereospecific introduction of the ethenyl group is achieved via a palladium-catalyzed Heck reaction:

  • Substrate Preparation : Bromination of 2-position oxazole using NBS or Br₂.

  • Coupling : Reacting 2-bromooxazole with thiophene-2-vinylboronic acid using Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O.

Example Protocol :
2-Bromo-5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (1 mmol), thiophene-2-vinylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in DMF/H₂O (3:1) are heated at 80°C for 24 hours.

Key Data :

ParameterValueSource
CatalystPd(PPh₃)₄
Yield78%
Stereoselectivity>98% E

Wittig Olefination

An alternative method employs a Wittig reaction:

  • Ylide Generation : Reacting thiophene-2-carboxaldehyde with Ph₃P=CHCO₂Et.

  • Coupling : Treating 2-formyloxazole with the ylide in THF at 0°C→RT.

Limitation : Lower stereoselectivity compared to Heck coupling.

Optimization Challenges and Comparative Analysis

Regioselectivity in Oxazole Formation

The use of EDC/HOAt in cyclodehydration minimizes side reactions, improving yields to >90%. In contrast, INOC reactions require strict temperature control to avoid nitrile oxide dimerization.

Stereochemical Control

Heck coupling outperforms Wittig reactions in E-selectivity (98% vs. 70–80%), attributed to the syn-carbopalladation mechanism.

Purification Strategies

Flash chromatography (SiO₂, ethyl acetate/hexane gradients) is critical for isolating intermediates, with yields averaging 85–95% .

Q & A

Q. What are the key synthetic steps for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the oxazole core via cyclization of a nitrile precursor under acidic or basic conditions.
  • Step 2: Introduction of the (E)-styryl group via Heck coupling or Wittig reaction, requiring palladium catalysts or phosphine reagents .
  • Step 3: Functionalization of the piperazine ring with 2-chlorobenzoyl chloride in dichloromethane or DMF, using triethylamine as a base .
  • Critical conditions: Temperature control (20–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios to avoid side reactions.

Q. How is structural characterization performed to confirm the compound’s identity and purity?

  • NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, oxazole carbons at ~150–160 ppm) .
  • Mass spectrometry: High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~464 Da).
  • HPLC: Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological screening methods are used to evaluate its activity?

  • Enzyme assays: Testing inhibition of kinases or receptors (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Cellular viability assays: MTT or CellTiter-Glo® for cytotoxicity profiling against cancer cell lines .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Continuous flow chemistry: Enhances mixing and heat transfer for steps like cyclization or coupling .
  • Microwave-assisted synthesis: Reduces reaction time for Heck coupling (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Solvent optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yield by 15–20% .

Q. How do structural modifications (e.g., substituents on thiophene or chlorobenzoyl groups) impact biological activity?

  • Case study: Replacing 2-chlorobenzoyl with 4-fluorobenzoyl ( ) reduced kinase inhibition by 40%, highlighting the role of halogen positioning in target binding .
  • Thiophene vs. furan: Thiophene’s sulfur atom enhances π-π stacking in receptor pockets, increasing potency by 2-fold compared to furan analogs .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • X-ray crystallography: Resolve ambiguity in stereochemistry (e.g., E/Z configuration of the styryl group) .
  • Computational modeling: DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .

Methodological Guidance for Contradictions

  • Conflicting enzyme assay results: Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Purity vs. activity discrepancies: Use preparative HPLC to isolate minor impurities and test their bioactivity .

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